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Compound of Interest

Compound Name: Hexa-His TFA

Cat. No.: B12407955 Get Quote

Welcome to the technical support center for His-tag cleavage. This resource provides

researchers, scientists, and drug development professionals with detailed troubleshooting

guides and frequently asked questions to address common issues encountered during the

removal of histidine tags from recombinant proteins.

Frequently Asked Questions (FAQs)
Q1: Why is my His-tag not being cleaved or showing incomplete cleavage?

A: Incomplete or failed cleavage is a common issue with several potential causes:

Steric Hindrance: The protease recognition site may be inaccessible, buried within the three-

dimensional structure of the protein.[1]

Protease Inactivity: The protease may have lost activity due to improper storage, repeated

freeze-thaw cycles, or the presence of inhibitors in your buffer.

Suboptimal Reaction Conditions: The buffer composition (pH, ionic strength), temperature, or

incubation time may not be optimal for the specific protease being used.[2][3]

Incorrect Protease Site: Ensure the correct protease recognition sequence is present in your

protein construct and has not been mutated. Also, verify that the same sequence does not

exist elsewhere within your protein of interest.[2]

Q2: My protein precipitates after the His-tag is removed. What can I do?
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A: Protein precipitation post-cleavage often suggests that the His-tag was aiding in the

solubility of your target protein.[4] Once the tag is removed, the protein may aggregate and

precipitate.[4]

Optimize Buffer Conditions: The precipitation may be dependent on buffer components. Try

varying the pH, salt concentration (e.g., NaCl), and including additives like glycerol (10-20%)

or L-Arginine (50-100 mM) which can help maintain protein stability.[5]

Lower Protein Concentration: High protein concentrations can favor aggregation.[4] Try

performing the cleavage reaction at a lower protein concentration.

Perform Cleavage at a Lower Temperature: Incubating the cleavage reaction overnight at

4°C can sometimes slow down the aggregation process.[2]

Q3: What is the difference between on-column and off-column cleavage?

A: Both methods have distinct advantages and are suited for different experimental needs.

On-Column Cleavage: The His-tagged protein is bound to an IMAC (Immobilized Metal

Affinity Chromatography) resin, and the protease is added directly to the column.[6][7] The

tag and any uncleaved protein remain bound, while the cleaved, tag-less protein is collected

in the flow-through. This method often results in higher purity of the final protein.[6][7]

Off-Column (Solution) Cleavage: The His-tagged protein is first eluted from the purification

column.[8] The protease is then added to the protein solution. This method requires a

subsequent purification step to remove the cleaved tag, the protease, and any uncleaved

protein.[2][8]

Q4: How do I remove the protease from my protein sample after cleavage?

A: The method for protease removal depends on the protease used.

Tagged Proteases: Many commercially available proteases, like TEV and HRV 3C, are

themselves engineered with tags (e.g., His-tag, GST-tag).[2][6][9] This allows for their easy

removal using an appropriate affinity chromatography step.[2][6][9] For example, a His-

tagged TEV protease can be removed by passing the cleavage reaction back over a Ni-NTA

column.[9][10]
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Non-Tagged Proteases: For proteases like Thrombin or Factor Xa, specific affinity resins

such as Benzamidine Sepharose can be used to bind and remove them from the sample.[6]

Size Exclusion Chromatography (SEC): If the protease has a significantly different molecular

weight than your target protein, SEC can be an effective separation method.[2]

Troubleshooting Guides
Guide 1: Incomplete or No Cleavage
If you observe a significant amount of uncleaved protein after your reaction, follow this guide.
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Potential Cause Troubleshooting Steps

Inaccessible Cleavage Site

1. Add a Linker: If designing a new construct,

add a flexible linker (e.g., Gly-Ser repeats)

between the His-tag and the cleavage site.[1] 2.

Denature (Use with Caution): Perform the

cleavage under partially denaturing conditions to

expose the site. This is a last resort as it may

affect your protein's activity.[11]

Suboptimal Reaction Conditions

1. Optimize Incubation Time & Temperature:

Test various incubation times (e.g., 1 hour to

overnight) and temperatures (e.g., 4°C, room

temperature, 30°C).[3] Monitor cleavage by

SDS-PAGE at different time points.[2][12] 2.

Vary Protease Concentration: Empirically

determine the optimal protease-to-protein ratio.

Start with the manufacturer's recommendation

and test higher concentrations if cleavage is

incomplete.[3][11][12] 3. Check Buffer

Compatibility: Ensure your buffer pH and salt

concentrations are within the optimal range for

your protease (see table below). Dialyze your

protein into an optimal cleavage buffer if

necessary.[3]

Inactive Protease

1. Use Fresh Protease: Ensure the protease has

been stored correctly at -20°C or -80°C and has

not undergone multiple freeze-thaw cycles.[11]

2. Remove Inhibitors: Make sure your

purification buffers do not contain protease

inhibitors (e.g., PMSF, EDTA for certain

proteases) that would carry over into the

cleavage reaction.[2]

Guide 2: Protein Instability or Precipitation Post-
Cleavage
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Potential Cause Troubleshooting Steps

His-Tag Was Aiding Solubility

1. Screen Buffers: Before cleavage, perform a

buffer screen to find conditions where your

protein is most stable (e.g., different pH, salts,

additives). Dynamic Light Scattering (DLS) can

be a useful tool for this.[13] 2. Add Solubilizing

Agents: Include additives like 10-20% glycerol,

50-100 mM L-Arginine, or low concentrations of

non-ionic detergents in your cleavage and final

storage buffers.[5]

High Protein Concentration

1. Reduce Concentration: Perform the cleavage

reaction with a more dilute protein sample (e.g.,

<1 mg/mL) to reduce the likelihood of

aggregation.[4]

Buffer Incompatibility

1. Change Buffer System: Phosphate buffers

can sometimes precipitate at cold temperatures.

[5] Consider switching to a more soluble buffer

like Tris or HEPES.[5] 2. Cleave Immediately:

Perform the tag cleavage immediately after

purification to minimize the time the protein

spends in a potentially suboptimal elution buffer.

[13]

Data Presentation: Protease Comparison
The selection of a protease is critical and depends on the protein of interest and the

experimental setup.
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Feature TEV Protease

HRV 3C
Protease
(PreScission™
)

Thrombin Factor Xa

Recognition Site ENLYFQ/G LEVLFQ/GP LVPR/GS
IEGR/X or

IDGR/X

Cleavage Site
Between Q and

G

Between Q and

G

Between R and

G

Between R and

X

Typical

Incubation

4°C overnight or

30°C for 1 hr[3]
4°C overnight

Room Temp for

2-16 hrs[6]

Room Temp for

2-16 hrs

Optimal pH 7.5 - 8.5 7.0 - 8.0 8.0 8.0

Commonly

Tagged?

Yes (His-tag)[9]

[10]
Yes (GST-tag)[2] No No

Inhibitors

Serine protease

inhibitors (PMSF,

AEBSF)

Chymotrypsin/try

psin inhibitors

Serine protease

inhibitors,

Benzamidine

Serine protease

inhibitors,

Benzamidine

Notes

Highly specific.

[2] Works well at

low

temperatures.

Highly specific.

Reportedly more

active than TEV

at 4°C.[14][15]

May exhibit non-

specific

cleavage.[14]

Sensitive to

reducing agents.

Requires Ca²⁺,

inhibited by

EDTA.[2]

Experimental Protocols
Protocol 1: On-Column His-Tag Cleavage with His-
tagged TEV Protease
This protocol is ideal for obtaining high-purity, tag-less protein directly.

Protein Binding: Load your clarified cell lysate containing the His-tagged protein onto a pre-

equilibrated IMAC column (e.g., Ni-NTA).
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Wash: Wash the column extensively with a wash buffer (e.g., 20 mM Tris-HCl, 300 mM NaCl,

20 mM Imidazole, pH 8.0) to remove unbound proteins.

Buffer Exchange: Equilibrate the column with 5-10 column volumes of cleavage buffer (e.g.,

20 mM Tris-HCl, 150 mM NaCl, pH 7.5). This removes imidazole that might inhibit the

protease.

Protease Addition: Inject the His-tagged TEV protease onto the column. Use a protease-to-

target protein ratio determined from pilot experiments (e.g., 1:50 or 1:100 w/w). Seal the

column.[6]

Incubation: Incubate the sealed column, typically overnight at 4°C or for a shorter duration at

room temperature, to allow for cleavage.[6]

Elution of Cleaved Protein: Unseal the column and restart the flow with cleavage buffer.

Collect the flow-through, which contains your purified, tag-less protein.

Column Stripping: Elute the remaining bound material (cleaved His-tag, uncleaved protein,

and His-tagged TEV protease) with a high-imidazole stripping buffer.

Protocol 2: Off-Column (In-Solution) His-Tag Cleavage
This protocol offers flexibility but requires a post-cleavage cleanup step.

Purification and Elution: Purify your His-tagged protein using an IMAC column and elute with

a high-imidazole buffer.

Buffer Exchange: Dialyze the eluted protein against a cleavage-compatible buffer (e.g., 20

mM Tris-HCl, 150 mM NaCl, 0.5 mM EDTA, 1 mM DTT, pH 8.0) to remove the imidazole.[3]

Determine Protein Concentration: Accurately measure the concentration of your purified

protein.[3]

Cleavage Reaction: Add the appropriate protease (e.g., TEV, HRV 3C) to the protein solution

at an optimized ratio.

Incubation: Incubate the reaction under optimal conditions (e.g., 4°C overnight).[3] It is

advisable to take time-point samples to monitor the reaction progress by SDS-PAGE.[2]
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Protease and Tag Removal: After cleavage is complete, remove the protease, the cleaved

His-tag, and any remaining uncleaved protein. This is typically done by passing the reaction

mixture back over an IMAC column. The tag-less protein will be in the flow-through, while all

His-tagged components will bind.[9][10]
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Caption: General workflow for His-tag removal from a purified protein.
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Caption: Decision tree for troubleshooting incomplete His-tag cleavage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12407955?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12407955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

